molecular formula C13H7F3O2 B6378351 2-Formyl-6-(2,4,6-trifluorophenyl)phenol CAS No. 1261890-29-2

2-Formyl-6-(2,4,6-trifluorophenyl)phenol

Cat. No.: B6378351
CAS No.: 1261890-29-2
M. Wt: 252.19 g/mol
InChI Key: NAQDPBOKZSCTMW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Formyl-6-(2,4,6-trifluorophenyl)phenol typically involves the following steps:

Chemical Reactions Analysis

2-Formyl-6-(2,4,6-trifluorophenyl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-Formyl-6-(2,4,6-trifluorophenyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Formyl-6-(2,4,6-trifluorophenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

IUPAC Name

2-hydroxy-3-(2,4,6-trifluorophenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-8-4-10(15)12(11(16)5-8)9-3-1-2-7(6-17)13(9)18/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQDPBOKZSCTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C=C(C=C2F)F)F)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685217
Record name 2',4',6'-Trifluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-29-2
Record name 2',4',6'-Trifluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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